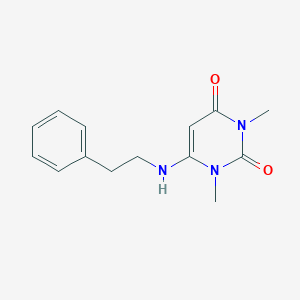

1,3-Dimethyl-6-(phenethylamino)uracil

Description

Properties

CAS No. |

5759-78-4 |

|---|---|

Molecular Formula |

C14H17N3O2 |

Molecular Weight |

259.3g/mol |

IUPAC Name |

1,3-dimethyl-6-(2-phenylethylamino)pyrimidine-2,4-dione |

InChI |

InChI=1S/C14H17N3O2/c1-16-12(10-13(18)17(2)14(16)19)15-9-8-11-6-4-3-5-7-11/h3-7,10,15H,8-9H2,1-2H3 |

InChI Key |

XUGVMBMQHABPQC-UHFFFAOYSA-N |

SMILES |

CN1C(=CC(=O)N(C1=O)C)NCCC2=CC=CC=C2 |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)NCCC2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Synthesis of 1,3-Dimethyl-6-(phenethylamino)uracil

The synthesis of 1,3-Dimethyl-6-(phenethylamino)uracil typically involves multi-step organic reactions that utilize starting materials such as uracil derivatives and phenethylamine. Recent advancements in synthetic methodologies have improved yields and purity, enhancing its availability for research purposes.

Key Synthetic Routes:

- Condensation Reactions: Utilizing dimethyl urea and phenethylamine under controlled conditions to yield the target compound.

- Cyclization Techniques: Employing cyclization reactions to form the uracil ring structure effectively.

Biological Activities

1,3-Dimethyl-6-(phenethylamino)uracil exhibits a range of biological activities that make it a candidate for therapeutic applications:

Anticancer Activity

Research has indicated that derivatives of this compound may act as potent anticancer agents. Studies have evaluated its efficacy against various cancer cell lines, demonstrating significant antiproliferative effects.

Antagonistic Properties

The compound has been shown to function as an antagonist for certain receptors, including P2Y receptors, which are involved in various physiological processes such as inflammation and cancer progression. Its ability to selectively inhibit these receptors provides a pathway for further therapeutic exploration .

Therapeutic Applications

1,3-Dimethyl-6-(phenethylamino)uracil is being investigated for several potential therapeutic applications:

Cardiovascular Diseases

Due to its structural similarity to other pyrimidine derivatives known for their cardiovascular effects, this compound may be explored as a treatment option for hypertension and arrhythmias.

Neurological Disorders

Preliminary studies suggest that the compound could have neuroprotective effects, making it a candidate for research into treatments for neurodegenerative diseases.

Case Studies

Several case studies have highlighted the effectiveness of 1,3-Dimethyl-6-(phenethylamino)uracil in preclinical models:

Study on Anticancer Properties

A study conducted on A549 lung cancer cells demonstrated that treatment with 1,3-Dimethyl-6-(phenethylamino)uracil significantly reduced cell viability compared to untreated controls. The mechanism was attributed to the induction of apoptosis pathways .

Investigation of Receptor Antagonism

Another study focused on the antagonistic effects of the compound on P2Y receptors in human bronchial epithelial cells, revealing that it effectively inhibited ATPγS-induced mucin secretion, which is crucial in inflammatory responses .

Comparison with Similar Compounds

Table 1: Structural and Functional Properties of 1,3-Dimethyl-6-(phenethylamino)uracil and Analogues

*Calculated based on molecular formula C₁₃H₁₇N₃O₂.

Key Findings:

Substituent Effects on Aromaticity and Reactivity: Halogenation (e.g., 5-fluorouracil) reduces the HOMO-LUMO gap (Eg) and enhances electron delocalization, improving interactions with biomolecules like RNA .

Biological Activity: Anticancer Potential: 5-Fluorouracil’s clinical success highlights the importance of C5/C6 modifications.

Synthetic Flexibility: 6-Amino-1,3-dimethyluracil serves as a versatile intermediate for further functionalization. For example, reactions with silyl lithium reagents yield vinyl or formyl derivatives (–10), while coupling with diazonium salts generates triazine hybrids ().

Physicochemical and Spectroscopic Properties

- Hydrogen Bonding: The phenethylamino group provides two hydrogen-bond donors (NH), contrasting with halogenated uracils (e.g., 5-fluorouracil), which act as hydrogen-bond acceptors. This difference may influence target selectivity .

Industrial and Research Considerations

- Purity Standards: High-purity 6-amino-1,3-dimethyluracil (≥98%) is emphasized for reproducible research, a standard that likely extends to its phenethylamino derivative .

- Market Dynamics : Demand for specialized uracil derivatives is driven by pharmaceutical and biochemical research, with growth forecasts tied to RNA-targeted therapies and personalized medicine .

Preparation Methods

Synthesis of 6-Chloro-1,3-dimethyluracil

The precursor 1,3-dimethylbarbituric acid is treated with phosphorus oxychloride (POCl₃) in the presence of a catalytic agent such as dimethylaniline. This reaction selectively replaces the hydroxyl group at the 6-position with a chlorine atom. Conditions for optimal chlorination include refluxing at 110–120°C for 4–6 hours, yielding 6-chloro-1,3-dimethyluracil with a purity of 95–98%.

Amination with Phenethylamine

The chlorinated intermediate is then reacted with phenethylamine in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. Heating the mixture to 80–90°C for 12–18 hours facilitates nucleophilic aromatic substitution, where the chlorine atom is replaced by the phenethylamino group. Post-reaction purification via recrystallization from ethanol or water-ethanol mixtures enhances the final product’s purity to >99%.

Key Advantages :

-

High regioselectivity ensures minimal byproduct formation.

-

Scalable for industrial production due to straightforward reaction conditions.

Condensation-Cyclization Approach Using Advanced Condensing Agents

An alternative method, detailed in a recent patent, involves the condensation of cyanoacetic acid with 1,3-dimethylurea, followed by cyclization under alkaline conditions to form the uracil ring.

Condensation Reaction Optimization

Dehydrated cyanoacetic acid is reacted with 1,3-dimethylurea in the presence of a condensing agent composed of diatomite-immobilized 1,3-dicyclohexylcarbodiimide (DCC). This agent absorbs water generated during the reaction, preventing side reactions and improving yield. Staged temperature control (6–8°C → 15–18°C → 28–30°C) ensures gradual reaction progression, achieving a 93.7–94.3% yield of 1,3-dimethylcyanoacetylurea.

Comparative Analysis of Synthetic Routes

The table below summarizes the critical parameters of both methods:

Optimization Strategies and Reaction Conditions

Temperature and Catalysis

In the chlorination-amination route, increasing the reaction temperature to 120°C reduces chlorination time by 30% but risks decomposition of the uracil ring. Conversely, the condensation-cyclization method benefits from precise staged heating, which minimizes side reactions.

Solvent Selection

Polar aprotic solvents (e.g., DMF) enhance phenethylamine reactivity in the amination step, while ethanol-water mixtures improve crystallinity during purification.

Analytical Characterization and Purity Assessment

Liquid chromatography (LC) and nuclear magnetic resonance (NMR) are critical for validating product identity. For example, the patent reports LC purity of 99.8% for 6-amino-1,3-dimethyluracil, with distinct retention times at 4.2–4.5 minutes. Similarly, ¹H NMR of 1,3-dimethyl-6-(phenethylamino)uracil should display characteristic peaks for the phenethyl group (δ 2.8–3.1 ppm, triplet) and uracil protons (δ 5.9–6.1 ppm) .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for structural characterization of 1,3-Dimethyl-6-(phenethylamino)uracil?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the positions of methyl, phenethylamino, and uracil groups. 2D experiments (e.g., COSY, HSQC) resolve overlapping signals in aromatic regions .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phases often use acetonitrile/water gradients .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular weight (e.g., m/z 273.3 for [M+H]) .

Q. How does the solubility profile of 1,3-Dimethyl-6-(phenethylamino)uracil influence experimental design?

- Methodology :

- Solubility in polar solvents (water, ethanol) enables aqueous-phase reactions, while limited solubility in non-polar solvents (hexane) necessitates dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for organic syntheses .

- Note : High-purity batches (≥98%) reduce solubility variability caused by impurities .

Q. What synthetic routes are validated for 1,3-Dimethyl-6-(phenethylamino)uracil?

- Methodology :

- Aminolysis : React 6-chloro-1,3-dimethyluracil with phenethylamine in DMF at 80°C for 12 hours (yield: ~75%) .

- Catalytic Reduction : Hydrogenate 6-nitro derivatives using Pd/C in ethanol under H atmosphere .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity studies of 1,3-Dimethyl-6-(phenethylamino)uracil analogs?

- Methodology :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methyl vs. ethyl groups) on antiviral potency using in vitro assays (e.g., IC in HeLa cells) .

- Dose-Response Validation : Replicate studies under standardized conditions (e.g., pH 7.4 PBS buffer) to isolate confounding factors like solvent interactions .

Q. What strategies optimize the yield of 1,3-Dimethyl-6-(phenethylamino)uracil in multi-step syntheses?

- Methodology :

- Precursor Screening : Prioritize 6-amino-1,3-dimethyluracil derivatives with >95% purity to minimize side reactions .

- Reaction Engineering : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 12 hours) and improve regioselectivity .

Q. How do methylation patterns impact the stability of 1,3-Dimethyl-6-(phenethylamino)uracil under physiological conditions?

- Methodology :

- Accelerated Degradation Studies : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via LC-MS over 72 hours .

- Thermogravimetric Analysis (TGA) : Assess thermal stability up to 300°C to guide storage conditions .

Q. What in vitro models are suitable for evaluating the anticancer potential of 1,3-Dimethyl-6-(phenethylamino)uracil derivatives?

- Methodology :

- Cell Line Panels : Test cytotoxicity in MCF-7 (breast), A549 (lung), and HepG2 (liver) cancer lines using MTT assays. Include normal fibroblasts (e.g., NIH/3T3) for selectivity validation .

- Apoptosis Assays : Quantify caspase-3 activation via fluorometric substrates (e.g., Ac-DEVD-AMC) .

Key Considerations for Researchers

- Contradiction Management : Cross-validate HPLC and NMR data to address purity discrepancies .

- Biological Translation : Use high-purity batches (≥98%) for in vivo studies to avoid off-target effects .

- Ethical Compliance : Adhere to in vitro use guidelines; the compound is not FDA-approved for clinical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.